Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine
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Overview
Description
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine is a phosphine ligand with the chemical formula C₃₀H₃₉P. It is known for its unique structure, which includes a mesityl group attached to an indene backbone, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 2-mesitylindene is dissolved in diethyl ether under an argon atmosphere and cooled to -78°C. n-Butyllithium is then added, and the solution is stirred for 30 minutes at -78°C and then for 12 hours at ambient temperature.
Stage 2: The mixture is cooled to -60°C, and chlorodicyclohexylphosphane is added. The mixture is warmed to room temperature and stirred for an additional 12 hours. The resulting product is filtered and purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides can be used under controlled conditions.
Substitution: Catalysts like palladium or nickel are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .
Scientific Research Applications
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and metal center used .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(2-(2,6-dimethoxyphenyl)-1H-inden-3-yl)phosphine: This compound has a similar structure but includes a dimethoxyphenyl group instead of a mesityl group.
(2-mesityl-1H-inden-3-yl)dicyclohexylphosphine: Another closely related compound with slight variations in the indene backbone.
Uniqueness
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine is unique due to its specific combination of the mesityl group and indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in catalytic applications and scientific research .
Properties
Molecular Formula |
C30H39P |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane |
InChI |
InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3 |
InChI Key |
UYQOVYNSWIOQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)C |
Origin of Product |
United States |
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